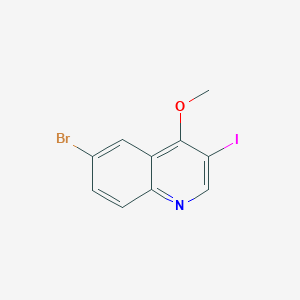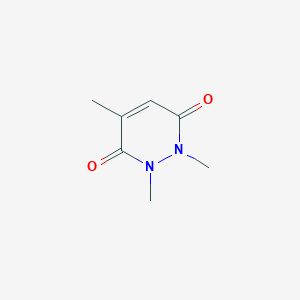
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a six-membered ring containing two nitrogen atoms and three methyl groups
Méthodes De Préparation
The synthesis of 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione can be achieved through several methods. One common approach involves the reaction of maleic anhydride with hydrazine hydrate in an alcohol medium. This method, first described by Curtius and Foesterling, yields the desired compound along with several by-products, necessitating a separation process . Another method involves the use of acetic acid as a solvent, which has been shown to achieve yields of 70-75% by refluxing hydrazine or hydrazine hydrate with maleic anhydride . Industrial production methods often employ ion-exchange resins as catalysts, which offer advantages such as high selectivity, ease of separation, and reusability .
Analyse Des Réactions Chimiques
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrazine, and ion-exchange resins. For example, the compound can be synthesized by condensing 2,5-furandione with hydrazine in dimethylformamide or alcohol, followed by intramolecular dehydration in the presence of concentrated sulfuric acid . The major products formed from these reactions include heterocyclic hydrazides and other pyridazine derivatives.
Applications De Recherche Scientifique
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential antiviral, cardiotonic, sedative, antibacterial, and analgesic activities . Additionally, this compound is used as a plant growth regulator, herbicide, and insecticide in agriculture . In the field of materials science, it is utilized in the development of polymer and composite materials, as well as fluorescent materials for organic light-emitting diodes .
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Its cardiotonic effects are believed to result from its interaction with cardiac ion channels, leading to improved cardiac contractility. The compound’s antibacterial activity is thought to involve the disruption of bacterial cell wall synthesis, while its analgesic effects are likely due to its interaction with pain receptors in the nervous system .
Comparaison Avec Des Composés Similaires
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine derivatives. These compounds share a similar six-membered ring structure with nitrogen atoms but differ in their substitution patterns and functional groups. For example, pyridazine contains two nitrogen atoms at positions 1 and 2, while pyrimidine has nitrogen atoms at positions 1 and 3, and pyrazine has nitrogen atoms at positions 1 and 4 . The unique substitution pattern of this compound, with three methyl groups, distinguishes it from these other compounds and contributes to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1,2,4-trimethylpyridazine-3,6-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10)8(2)9(3)7(5)11/h4H,1-3H3 |
Clé InChI |
UHPPTEQXLPQLJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)
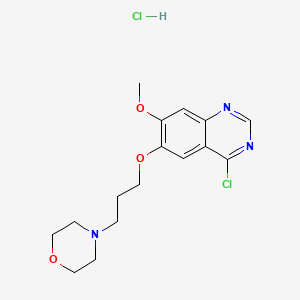



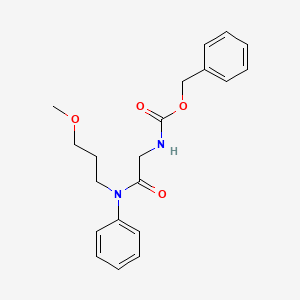

![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
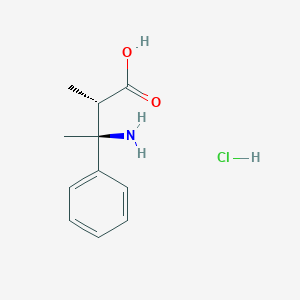
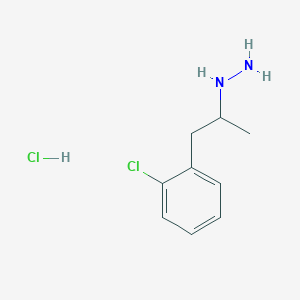
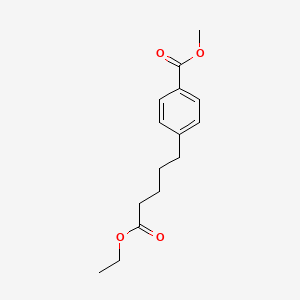

![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
